molecular formula C14H12O3 B1314712 Benzyl 3-hydroxybenzoate CAS No. 77513-40-7

Benzyl 3-hydroxybenzoate

Cat. No. B1314712
CAS RN: 77513-40-7
M. Wt: 228.24 g/mol
InChI Key: QCLMZTCDRVMSHA-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxybenzoate, also known as 3-Hydroxybenzoate de benzyle, is a chemical compound with the molecular formula C14H12O3 . It has an average mass of 228.243 Da and a monoisotopic mass of 228.078644 Da . It is used in pharmaceutical and personal care products .


Physical And Chemical Properties Analysis

Benzyl 3-hydroxybenzoate has a molecular weight of 228.25 . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

  • Application in Biotechnology

    • Field : Biotechnology
    • Summary : 4-Hydroxybenzoic acid (4-HBA) has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .
    • Methods : A variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products .
    • Results : Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA to address the increasing demand for high-value bioproducts .
  • Application in Nonlinear Optics

    • Field : Material Science
    • Summary : The presence of benzene ring in the compound makes benzoates excellent candidates for nonlinear optical applications .
    • Methods : Single crystal of propyl-p-hydroxybenzoate was synthesised using slow evaporation solution growth technique .
    • Results : The compound has potential applications as detectors, frequency multipliers, optical switches, etc .
  • Application in Pharmaceutical and Personal Care Products
    • Field : Pharmaceutical and Personal Care Products
    • Summary : Benzyl 4-hydroxybenzoate is a promising candidate for use in pharmaceutical and personal care products .
    • Methods : It is an endocrine disrupting chemical (EDC) .
    • Results : Its visible-light assisted photosensitized degradation in homogeneous aqueous solution of 4,4′,4′′,4′′′- (porphine-5,10,15,20-tetrayl)tetrakis (benzenesulphonic acid) has been investigated .

Safety And Hazards

Benzyl 3-hydroxybenzoate may pose certain hazards. For instance, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin, eyes, or clothing .

Relevant Papers One relevant paper is “Synthesis, antimicrobial activity and molecular docking study of benzyl functionalized benzimidazole silver (I) complexes” which discusses the synthesis and characterization of benzyl functionalized benzimidazole silver (I) complexes .

properties

IUPAC Name

benzyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMZTCDRVMSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471379
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-hydroxybenzoate

CAS RN

77513-40-7
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.14 g (30 mmol) of 3-hydroxybenzoic acid was dissolved in 250 ml of N,N-dimethylformamide, and 2.49 g (18 mmol) of potassium carbonate and 3.8 ml (33 mmol) of benzyl chloride were added, followed by stirring at room temperature overnight. After the reaction solution was concentrated under vacuum, the residue was dissolved in ethyl acetate and 5% aqueous solution of sodium hydrogencarbonate. The organic layer was washed with 5% aqueous solution of sodium hydrogencarbonate, distilled water, and then with saturated brine, dried over anhydrous magnesium sulfate. This solution was concentrated under vacuum and the residue was crystallized from ethyl acetate-hexane to obtain 3.96 g of benzyl 3-hydroxybenzoate (yield 58%).
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SA Adediran, D Cabaret, RR Flavell… - Bioorganic & medicinal …, 2006 - Elsevier
… acid 15 which was condensed with benzyl 3-hydroxybenzoate 17 to form 16, the benzyl … N-(phenylacetyl)serine with benzyl 3-hydroxybenzoate, followed by catalytic hydrogenation. …
Number of citations: 21 www.sciencedirect.com
W Weissflog, G Naumann, B Kosata… - Journal of Materials …, 2005 - pubs.rsc.org
In order to study the role of the direction of the connecting groups in bent-core mesogens we synthesized two series of ten possible achiral isomeric five-ring bent-core compounds in …
Number of citations: 97 pubs.rsc.org
B Rivero-Cruz, I Rivero-Cruz, R Rodríguez-Sotres… - Phytochemistry, 2007 - Elsevier
The present investigation describes the effect of the spasmolytic benzylbenzoates 1–9 from Brickellia veronicifolia on CaM using a functional in vitro enzymatic assay. Bovine brain …
Number of citations: 33 www.sciencedirect.com
T Rittiwong, T Mutarapat, C Ponglimanont… - Tetrahedron, 2011 - Elsevier
… , 14 benzyl 2-hydroxy-5-methoxybenzoate, 13 2-methoxybenzyl benzoate, 13 benzyl 2-hydroxy-6-methoxybenzoate, 13 benzyl 2-methoxybenzoate, 13 and benzyl 3-hydroxybenzoate, …
Number of citations: 19 www.sciencedirect.com
YM Ahn, RF Pratt - Bioorganic & medicinal chemistry, 2004 - Elsevier
… 4-Phenylbenzoic acid was condensed with benzyl 3-hydroxybenzoate in the presence of carbonyl diimidazole as described above. After recrystallization from cyclohexane the benzyl …
Number of citations: 10 www.sciencedirect.com
A Kamiyama, M Nakajima, L Han, K Wada… - Bioorganic & Medicinal …, 2016 - Elsevier
… To the mixture was added benzyl 3-hydroxybenzoate (1.21 g, 5.30 mmol) at 0 C followed by addition of triethylamine (0.81 mL, 5.81 mmol). The mixture was stirred for 2 h at 30 C and …
Number of citations: 30 www.sciencedirect.com
SA Adediran, D Cabaret, JF Lohier… - Bioorganic & medicinal …, 2010 - Elsevier
… The phosphonate 14 was initially sought from direct coupling of the relevant phosphonic acid with benzyl 3-hydroxybenzoate using either dicyclohexylcarbodiimide or trichloracetonitrile …
Number of citations: 13 www.sciencedirect.com
U Košak, S Gobec - Acta Chimica Slovenica, 2020 - search.ebscohost.com
… )oxy)benzoic acid (16), commercially available 3-hydroxybenzoic acid (7) was treated with benzyl bromide in the presence of Na2CO3 in DMF,21 to provide benzyl 3-hydroxybenzoate (…
Number of citations: 5 search.ebscohost.com
T Rittiwong - 2010 - kb.psu.ac.th
… 2-hydroxy-5methoxybenzoate (DC5), 2-methoxybenzyl benzoate (DC6), benzyl 2-hydroxy-6methoxybenzoate (DC7), benzyl 2-methoxybenzoate (DC9) and benzyl 3hydroxybenzoate (…
Number of citations: 1 kb.psu.ac.th
N Trišović, L Matović, T Tóth-Katona, R Saha… - Liquid …, 2021 - Taylor & Francis
… This acid (or 4-decyloxybiphenylcarboxylic acid in the case of synthesis of compound 2) was further converted to chloride and attached to benzyl 3-hydroxybenzoate giving intermediate …
Number of citations: 4 www.tandfonline.com

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